molecular formula C17H30N4 B154330 1-Benzyl-1,4,8,11-tetraazacyclotetradecane CAS No. 132723-93-4

1-Benzyl-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B154330
CAS No.: 132723-93-4
M. Wt: 290.4 g/mol
InChI Key: WNEKVKFZHNGHEH-UHFFFAOYSA-N
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Description

1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a useful research compound. Its molecular formula is C17H30N4 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Coordination with Metal Ions

The 1,4,8,11-tetraazacyclotetradecane ring in 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is known for its ability to selectively coordinate with certain metal ions. This property makes it useful in the study and development of large-ring nitrogen heterocycles, which have potential applications in selective metal ion coordination and as precursors to new energetic materials (Gilardi, Evans, & Dave, 2003).

Synthesis of Cyclam Derivatives

This compound is used in the synthesis of various cyclam derivatives. For instance, the synthesis of 1-alkyl and 1,8-dialkyl-1,4,8,11-tetraazacyclotetradecanes has been achieved through reactions involving cyclam, demonstrating its versatility in the creation of new compounds (Kotek et al., 2000).

Characterization and Structural Studies

The macrocycle's structure has been studied and characterized using techniques like X-ray diffraction, highlighting its stability and hydrogen-bonding features. This research is significant for understanding the structural basis of its reactivity and coordination capabilities (Aranburu Leiva et al., 2017).

Preparation of Metal Complexes

This compound is involved in the preparation of metal complexes. These complexes have been studied for their IR and VIS spectra, showcasing the compound's utility in complexation chemistry and potentially in catalytic applications (Hediger & Kaden, 1983).

Electrochemical and Spectral Studies

The compound has been utilized in the formation of complexes that undergo electrochemical and spectral studies. These studies are crucial for understanding the electronic properties of the macrocyclic compounds and their potential applications in fields like catalysis and materials science (Nirmala et al., 2010).

Quantitative Determination of Metal Ions

Research has been conducted on the use of 1,4,8,11-tetraazacyclotetradecane derivatives for the quantitative electrochemical determination of metal ions and ATP in aqueous solutions, demonstrating its potential in analytical chemistry (Padilla-Tosta et al., 1997).

Reactivity in Hydrogen Atom Abstraction and Oxo-Transfer Reactions

The compound's derivatives have been studied for their reactivity in hydrogen atom abstraction and oxo-transfer reactions, particularly in the context of iron(IV)-oxo species. This research provides insight into the mechanistic aspects of these reactions, which are relevant to both synthetic and biological chemistry (Wilson et al., 2012).

Facilitating Antiviral Agents Synthesis

1,4,8,11-tetraazacyclotetradecane derivatives have been described as facilitating the synthesis of antiviral agents, particularly for inhibiting HIV replication. This application highlights its significance in medicinal chemistry (Narayana, Seelam, & Prasanna, 2018).

Safety and Hazards

1-Benzyl-1,4,8,11-tetraazacyclotetradecane is irritating to skin, eyes, and the respiratory tract . Primary routes of exposure include inhalation, skin, and eyes .

Properties

IUPAC Name

1-benzyl-1,4,8,11-tetrazacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4/c1-2-6-17(7-3-1)16-21-14-5-10-19-12-11-18-8-4-9-20-13-15-21/h1-3,6-7,18-20H,4-5,8-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEKVKFZHNGHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448186
Record name 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132723-93-4
Record name 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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